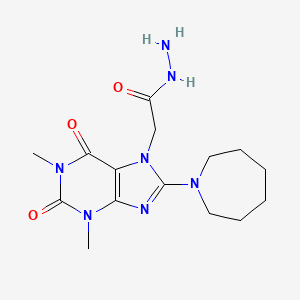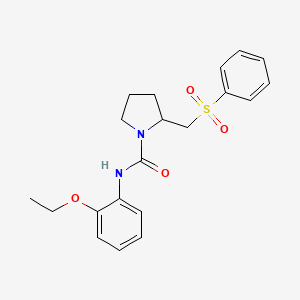
N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, commonly known as EPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPPC belongs to the class of pyrrolidine carboxamide derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of EPPC is not well understood. However, it is believed that EPPC exerts its biological activity by modulating the activity of various ion channels and receptors. EPPC has been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in pain sensation. EPPC has also been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects
EPPC has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EPPC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, EPPC can modulate the activity of voltage-gated sodium channels, which play a crucial role in pain sensation.
実験室実験の利点と制限
EPPC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. EPPC is also stable under normal laboratory conditions. However, EPPC has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, the mechanism of action of EPPC is not well understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of EPPC. One potential direction is to investigate the potential of EPPC as a treatment for neuropathic pain. Another direction is to study the mechanism of action of EPPC in more detail, which could provide insight into its biological activity. Additionally, EPPC could be further studied for its potential as an anti-cancer agent, as it has shown promising results in vitro. Finally, the development of water-soluble forms of EPPC could facilitate its use in vivo.
合成法
EPPC can be synthesized through a multi-step process involving the reaction of ethoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting compound with pyrrolidine and phenylsulfonylmethyl chloride. The final product is obtained through the reaction of the intermediate compound with ammonium carbonate.
科学的研究の応用
EPPC has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. EPPC has also been investigated for its potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Additionally, EPPC has been studied for its potential as a treatment for neuropathic pain, as it can modulate the activity of voltage-gated sodium channels.
特性
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-19-13-7-6-12-18(19)21-20(23)22-14-8-9-16(22)15-27(24,25)17-10-4-3-5-11-17/h3-7,10-13,16H,2,8-9,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONWOBXFNVGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

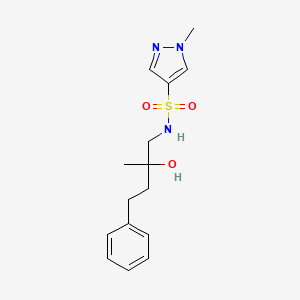
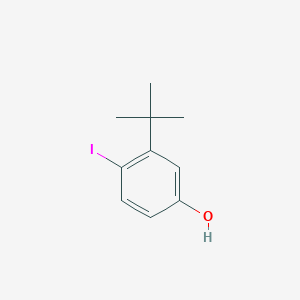
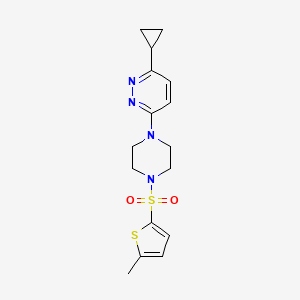
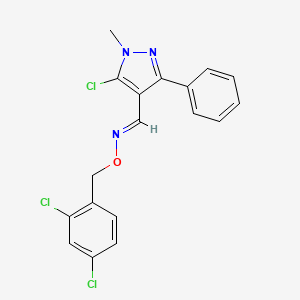
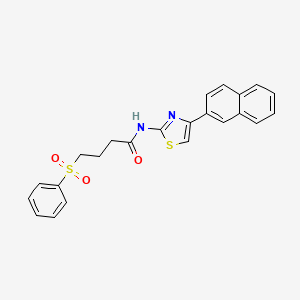
![3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2790689.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790692.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2790695.png)

![2-(4-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B2790697.png)

![4-[butyl(ethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2790700.png)
